molecular formula C10H13N5 B2927441 7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine CAS No. 2034548-27-9

7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2927441
CAS No.: 2034548-27-9
M. Wt: 203.249
InChI Key: NUAXWWVGLQYECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine is a chemical compound based on the privileged pyrido[2,3-d]pyrimidine scaffold , a heterocyclic structure of significant interest in medicinal chemistry and drug discovery due to its resemblance to natural purine bases found in DNA and RNA . This scaffold is recognized for its versatile therapeutic potential , particularly in oncology. Pyrido[2,3-d]pyrimidine derivatives are frequently investigated as potent inhibitors of various protein kinases . These enzymes are critical for cellular signaling processes, and their dysregulation is a hallmark of numerous diseases, including cancer . Notable FDA-approved drugs such as Palbociclib (a cyclin-dependent kinase inhibitor for breast cancer) are based on this core structure, highlighting its profound research and development value . Beyond kinase inhibition, derivatives have also shown promise as dihydrofolate reductase (DHFR) inhibitors , interrupting DNA synthesis, and have demonstrated antibacterial properties . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against a broad panel of therapeutic targets, developing new cancer therapies, or exploring structure-activity relationships (SAR) to optimize potency and selectivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-imino-N,N,8-trimethylpyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14(2)9-7-4-5-8(11)15(3)10(7)13-6-12-9/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAXWWVGLQYECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=N)C=CC2=C1N=CN=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine typically involves the cyclization of 5-acetyl-4-aminopyrimidines with various reagents. One common method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine and analogous compounds:

Compound Name Core Structure Substituents Biological Activity Synthetic Route
This compound (Target) Pyrido[2,3-d]pyrimidine - Imino at C-7
- N,N,8-trimethyl
Not explicitly reported; inferred kinase/nucleotide interactions based on analogs Likely via cyclocondensation or nucleophilic substitution
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () Pyrrolo[2,3-d]pyrimidine - Methyl at N-7
- Unsubstituted amine at C-4
Not reported; structural analog of nucleotide bases (e.g., adenosine) Substitution of 4-chloro precursor with ammonia
N-(4-Methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () Pyrrolo[2,3-d]pyrimidine - N-4-methoxyphenyl
- N,2-dimethyl
Antimitotic activity; binds tubulin, inhibits cancer cell growth (GI50 ~nM) Coupling of substituted aniline with pyrrolopyrimidine intermediate
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () Pyrrolo[2,3-d]pyrimidine - Iodo at C-5
- Isopropyl at N-7
Conformationally restricted nucleoside analog; potential kinase substrate Halogenation and alkylation of pyrrolopyrimidine core
ABT 702 (5-(3-Bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine) () Pyrido[2,3-d]pyrimidine - 3-Bromophenyl at C-5
- Morpholinopyridinyl at C-7
Potent adenosine kinase inhibitor; analgesic and anti-inflammatory effects Suzuki coupling and nucleophilic substitution
8-(3-Chloro-4-methoxybenzyl)-8H-pyrido[2,3-d]pyrimidin-7-one () Pyrido[2,3-d]pyrimidin-7-one - 3-Chloro-4-methoxybenzyl at N-8
- Oxo at C-7
Selective PDE5 inhibitor; vasodilatory effects Alkylation of pyrido[2,3-d]pyrimidinone with substituted benzyl halides

Key Structural and Functional Insights

Core Structure Differences: Pyrido vs. Pyrrolo analogs (e.g., ) mimic nucleosides more closely due to their furan-like rings, enabling binding to nucleotide-dependent enzymes .

Substituent Effects: N-Alkylation: Methyl or isopropyl groups at N-7 (as in the target compound and ) improve metabolic stability and modulate solubility . Aromatic Substitutions: Bulky aryl groups (e.g., 3-bromophenyl in ABT 702) enhance target affinity and selectivity, as seen in kinase inhibitors . Imino vs. Oxo Groups: The imino group in the target compound may act as a hydrogen bond donor, while oxo groups (e.g., ) serve as acceptors, influencing binding modes .

Biological Activity Trends :

  • Pyrrolo[2,3-d]pyrimidines with aryl substituents () exhibit antitubulin activity, whereas pyrido[2,3-d]pyrimidines (e.g., ABT 702, ) target kinases or PDE5 .
  • Halogenation (e.g., iodo in ) often enhances binding via hydrophobic interactions or halogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.